

The Impact of DBL-6-13 on Histone H3K4 Methylation: A Technical Guide

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Compound of Interest

Compound Name: DBL-6-13
Cat. No.: B15584162

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Abstract

This technical guide provides an in-depth overview of **DBL-6-13**, a novel small molecule inhibitor of WD repeat-containing protein 5 (WDR5), and its consequential impact on histone H3 lysine 4 (H3K4) methylation. **DBL-6-13** was identified through DNA-encoded chemical library screening and targets the WDR5-interacting (WIN) site, a critical interface for the assembly and function of the mixed-lineage leukemia (MLL)/SET1 family of histone methyltransferase complexes. By disrupting the interaction between WDR5 and the catalytic subunits of these complexes, **DBL-6-13** effectively modulates H3K4 methylation, a key epigenetic mark associated with active gene transcription. This guide details the mechanism of action of **DBL-6-13**, presents its known biochemical properties, provides representative experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction: WDR5 and its Role in H3K4 Methylation

Histone H3 lysine 4 (H3K4) methylation is a crucial epigenetic modification predominantly associated with transcriptionally active chromatin. This methylation is primarily catalyzed by the MLL/SET1 family of histone methyltransferase (HMT) complexes. A core component of these complexes is the scaffolding protein WDR5. WDR5 is essential for the integrity and catalytic

activity of the MLL/SET1 complexes, acting as a bridge between the histone substrate and the enzymatic subunit (e.g., MLL1). The interaction between WDR5 and the MLL proteins occurs at a specific "WIN" (WDR5-interacting) site on the WDR5 protein. The inhibition of this protein-protein interaction presents a promising therapeutic strategy for diseases characterized by aberrant H3K4 methylation, such as certain cancers.

DBL-6-13 is a recently identified small molecule that binds to the WIN site of WDR5, thereby acting as an inhibitor of the WDR5-MLL interaction. This guide explores the technical details of **DBL-6-13**'s impact on the H3K4 methylation landscape.

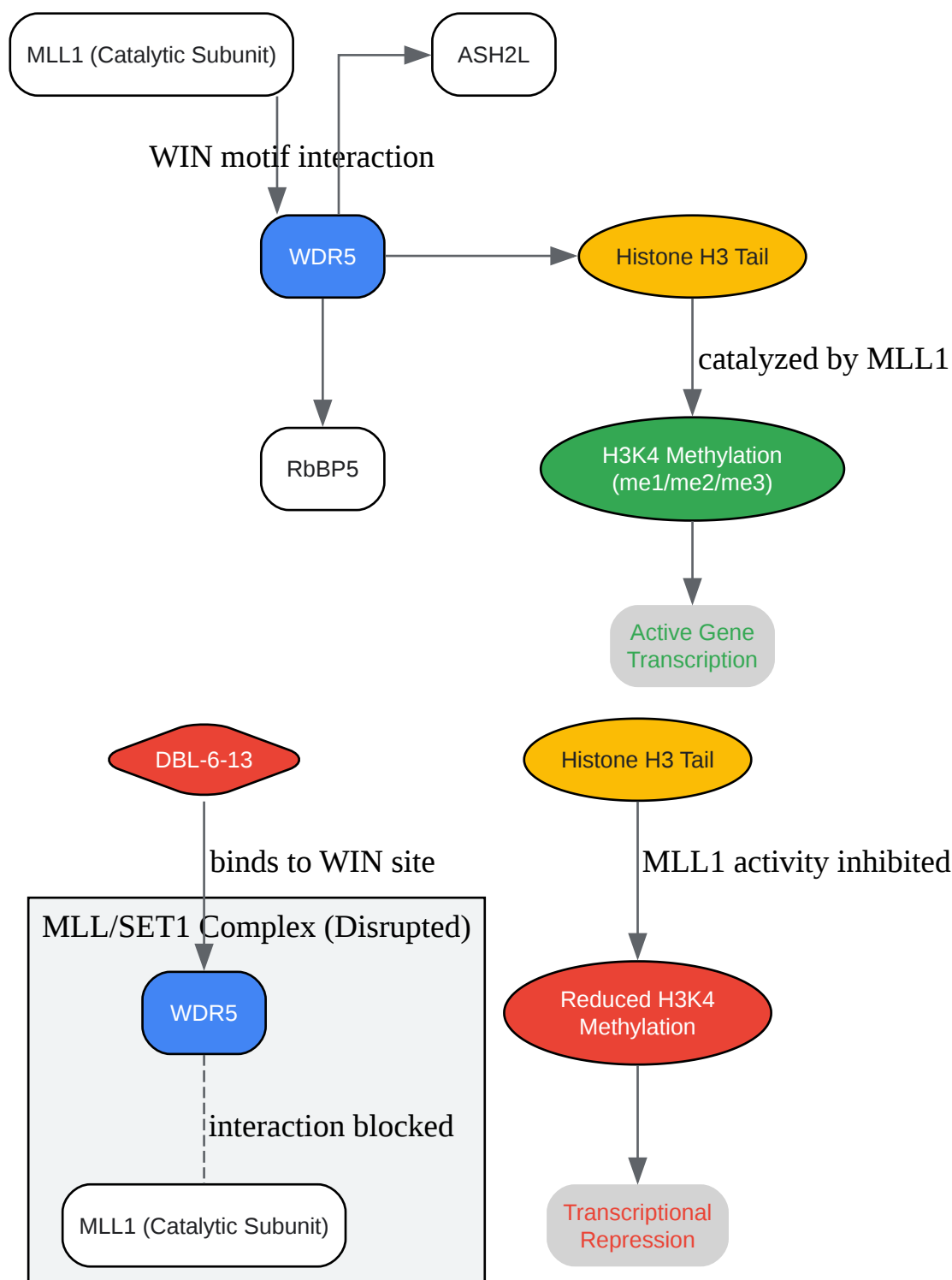
Quantitative Data for DBL-6-13

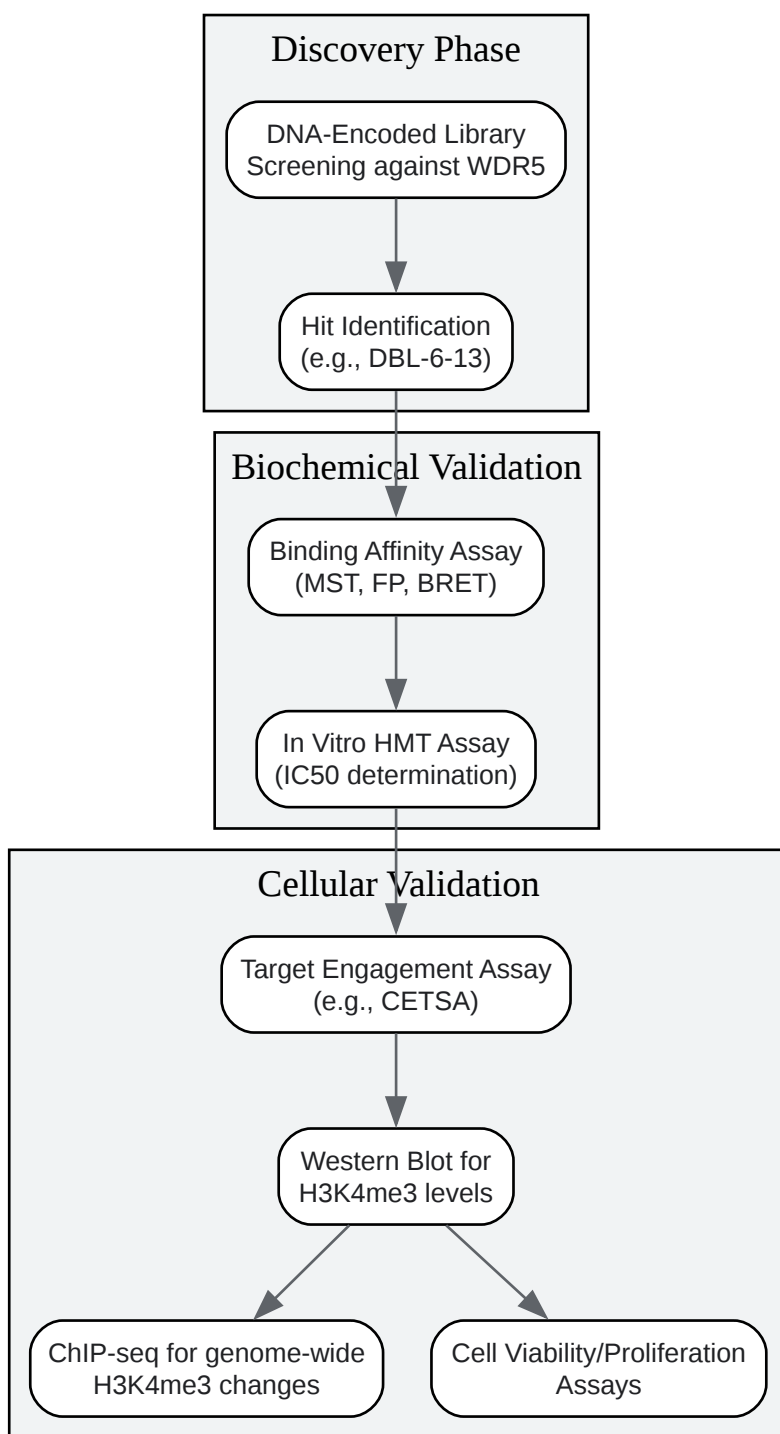
The following table summarizes the available quantitative data for the binding affinity of **DBL-6-13** to WDR5.

Parameter	Value (μM)	Assay Method	Source
Binding Affinity	6.8	Microscale	[MedChemExpress][1]
		Thermophoresis (MST)	
Binding Affinity	9.1	Fluorescence Polarization (FP)	[MedChemExpress][1]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the role of WDR5 in H3K4 methylation and the mechanism of inhibition by **DBL-6-13**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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